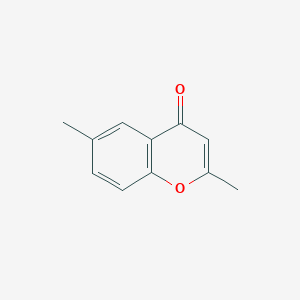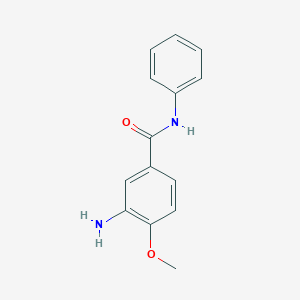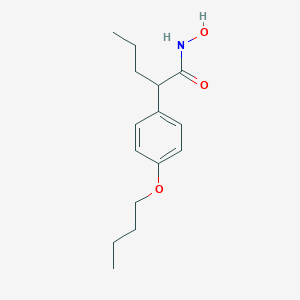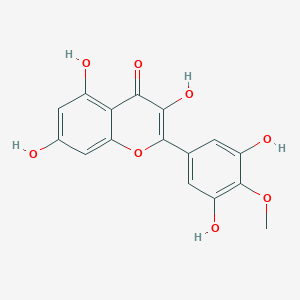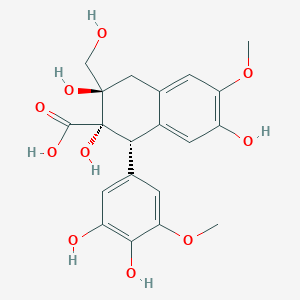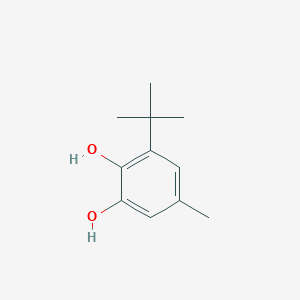![molecular formula C21H19NO5 B094802 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one CAS No. 15358-02-8](/img/structure/B94802.png)
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is a chemical compound that belongs to the family of dibenzoquinolines. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been reported to have an effect on the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have antitumor effects by inducing apoptosis in cancer cells. In addition, this compound has been reported to have antimicrobial effects against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one in lab experiments is its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been extensively studied for its biological activities and has shown promising results in various assays. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully studied and evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the scientific research of 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method for maximum yield and purity. Additionally, further studies are needed to evaluate its potential toxicity and side effects in animal models. Finally, more research is needed to explore its potential applications in the treatment of various diseases, including neurodegenerative diseases and cancer.
Conclusion
In conclusion, 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. Its mechanism of action is not fully understood, but it has been suggested to involve the inhibition of certain enzymes and the modulation of gene expression. Although this compound has shown promising results in various assays, its potential toxicity and side effects need to be carefully studied and evaluated before it can be used in clinical trials.
Méthodes De Synthèse
The synthesis of 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one involves the reaction of 2,9,10-trimethoxy-1,2,3,4-tetrahydroquinoline with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one. This synthesis method has been reported in various scientific journals and has been optimized for maximum yield and purity.
Applications De Recherche Scientifique
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
15358-02-8 |
|---|---|
Formule moléculaire |
C21H19NO5 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
16-ethoxy-4,5,15-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
InChI |
InChI=1S/C21H19NO5/c1-5-27-21-16(26-4)8-11-6-7-22-19-17(11)18(21)12-9-14(24-2)15(25-3)10-13(12)20(19)23/h6-10H,5H2,1-4H3 |
Clé InChI |
FNBGZIDLRGQSAM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C=CN=C3C2=C1C4=CC(=C(C=C4C3=O)OC)OC)OC |
SMILES canonique |
CCOC1=C(C=C2C=CN=C3C2=C1C4=CC(=C(C=C4C3=O)OC)OC)OC |
Synonymes |
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



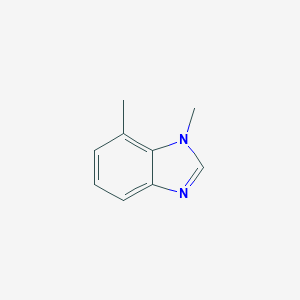
![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
